A Technical Guide to Cyclobutane-1,3-diamine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to Cyclobutane-1,3-diamine dihydrochloride: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides an in-depth analysis of Cyclobutane-1,3-diamine dihydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. The unique structural properties of the cyclobutane ring, characterized by significant ring strain and a puckered, three-dimensional conformation, offer a compelling scaffold for the design of novel therapeutics.[1][2] This document elucidates the core physical and chemical properties of the dihydrochloride salt, discusses its stereochemical nuances, and provides a comprehensive overview of its spectroscopic characterization. Furthermore, we present a generalized synthetic protocol, explore its chemical reactivity, and highlight its applications in modern drug discovery, particularly in the development of kinase inhibitors. Safety, handling, and storage considerations are also detailed to ensure its effective and safe utilization in a laboratory setting.
The Strategic Importance of the Cyclobutane Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. The cyclobutane moiety has emerged as a valuable "3D isostere" for traditional structures like aromatic rings or alkenes.[2][3] Its inherent properties, including a puckered structure, longer C-C bond lengths, and relative chemical inertness despite high ring strain, provide distinct advantages.[2]
The 1,3-disubstituted cyclobutane core, as found in Cyclobutane-1,3-diamine, serves several strategic roles in drug design:
-
Conformational Restriction: The rigid cyclobutane ring locks pendant functional groups into specific spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency.[1][2]
-
Vectorial Projection of Pharmacophores: The defined cis and trans geometries allow for precise positioning of key interacting groups (in this case, the two primary amines) to optimize interactions within a target's binding pocket.[2]
-
Improved Physicochemical Properties: Replacing planar aromatic rings with a saturated, three-dimensional cyclobutane scaffold can decrease planarity, often leading to improved solubility and metabolic stability.[2]
-
Novelty and Patentability: The incorporation of this underutilized scaffold provides access to novel chemical space, a critical aspect of intellectual property development in the pharmaceutical industry.
This guide focuses on the dihydrochloride salt form, which enhances the stability and aqueous solubility of the parent diamine, making it a more convenient and versatile reagent for synthetic applications.[1]
Molecular Identity and Physicochemical Properties
Cyclobutane-1,3-diamine dihydrochloride is a stable, solid material valued as a synthetic intermediate.[1] Its properties are summarized below. It is critical to distinguish between the different isomers (cis and trans) as their distinct geometries lead to different biological activities and applications.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₂Cl₂N₂ | [1][4] |
| Molecular Weight | 159.06 g/mol | [1][4] |
| IUPAC Name | cyclobutane-1,3-diamine;dihydrochloride | [1] |
| CAS Numbers | 1314772-13-8 / 1523571-90-5 (Isomer unspecified) | [1] |
| 1523571-17-6 (trans-isomer) | [4] | |
| Not specified (cis-isomer dihydrochloride) | [5][6] | |
| 91301-66-5 (Free base, isomer unspecified) | [7][8] | |
| Appearance | White solid (typical) | [9] |
| Solubility | Enhanced solubility in aqueous media due to the salt form. | [1] |
| Topological Polar Surface Area (TPSA) | 52.04 Ų | [4] |
| Hydrogen Bond Donors | 2 | [4][7] |
| Hydrogen Bond Acceptors | 2 | [4][7] |
Stereochemistry and Conformational Analysis
The cyclobutane ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate some of its torsional strain. This puckering is a defining feature that influences the orientation of substituents. For 1,3-disubstituted cyclobutanes, two key diastereomers exist: cis and trans.
Caption: Relationship between stereoisomers and the core puckered conformation.
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cis-Isomer: Both amine groups are on the same face of the ring. This can lead to intramolecular interactions or present a bidentate binding motif to a biological target.
-
trans-Isomer: The amine groups are on opposite faces of the ring, projecting into different regions of space. This is often exploited to span larger distances within a binding site.
The choice between the cis and trans isomer is a critical design element in drug discovery, as it dictates the three-dimensional arrangement of the pharmacophoric amine groups.[1][2] The conformational preferences of these diamine derivatives have been evaluated using techniques like X-ray diffraction.[10][11]
Spectroscopic and Analytical Characterization
Confirming the structure and purity of Cyclobutane-1,3-diamine dihydrochloride is essential. While specific spectra for this exact compound are not widely published, a competent chemist can rely on foundational principles of spectroscopy to verify its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be complex due to the puckered, non-planar ring system.
-
Ring Protons: The protons on the cyclobutane ring will appear as multiplets, typically in the range of 1.5-3.0 ppm. The exact chemical shifts and coupling patterns will differ significantly between the cis and trans isomers due to their different symmetries and dihedral angles.[12]
-
Methine Protons (CH-N): The protons attached to the carbons bearing the amino groups will be shifted downfield, likely appearing as multiplets.
-
Amine Protons (-NH₃⁺): In the dihydrochloride form, the amine protons will be present as a broad signal, often exchanging with residual water in the solvent. Its integration would correspond to six protons.
-
-
¹³C NMR:
-
Ring Carbons: The carbon signals for the cyclobutane ring are expected in the aliphatic region. For the trans isomer (with higher symmetry), two signals would be expected: one for the two equivalent methine carbons (C-N) and one for the two equivalent methylene carbons. The cis isomer may show more complex or distinct signals depending on its conformational dynamics.
-
DEPT-135 Experiment: This experiment is invaluable for confirmation. It would show positive signals for CH carbons and negative signals for CH₂ carbons, allowing for unambiguous assignment of the ring carbons.[13]
-
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by:
-
N-H Stretching: A broad and strong absorption band in the region of 3200-2800 cm⁻¹, characteristic of an amine salt (R-NH₃⁺).
-
N-H Bending: A notable peak around 1600-1500 cm⁻¹.
-
C-H Stretching: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry will show the mass of the free base cation [C₄H₁₀N₂ + H]⁺ at m/z ≈ 87. The fragmentation pattern would likely involve the loss of ammonia (NH₃) or cleavage of the cyclobutane ring.
Chemical Properties and Reactivity
The chemical behavior of Cyclobutane-1,3-diamine dihydrochloride is dominated by two key features: the reactivity of the primary amine groups and the inherent strain of the cyclobutane ring.
-
Amine Group Reactivity: The primary amine groups are nucleophilic (once liberated from the salt form by a base) and readily undergo standard amine reactions:
-
Acylation/Amide Formation: Reaction with acyl chlorides or carboxylic acids (with coupling agents) to form amides.
-
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This versatility makes it a powerful building block for elaborating molecular complexity.[1]
-
-
Ring Strain and Stability: Cyclobutane derivatives possess significant ring strain (~26 kcal/mol) compared to larger rings like cyclohexane.[1] While this strain enhances reactivity in certain ring-opening reactions, the C-C bonds are generally stable under typical synthetic conditions (e.g., non-extreme pH and temperature). The dihydrochloride salt form further contributes to the compound's overall stability, making it easy to store and handle.[1]
Synthesis and Purification Protocol
The synthesis of cyclobutane diamines often involves the construction of the four-membered ring through cyclization reactions, followed by functional group manipulations. One established approach relies on malonate chemistry.[10][11]
Principle: This protocol outlines a generalized, multi-step synthesis to produce a Boc-protected cyclobutane diamine intermediate, which can then be deprotected under acidic conditions to yield the target dihydrochloride salt. The Boc-protection strategy allows for controlled functionalization if only one of the two amine groups is to be modified.
Caption: Generalized synthetic workflow for Cyclobutane-1,3-diamine dihydrochloride.
Step-by-Step Methodology
-
Ring Construction:
-
Rationale: Classical malonate alkylation using a suitable di-electrophile (e.g., 1,3-dihalopropane derivative) with diethyl malonate is a robust method for forming substituted cyclobutane rings.
-
Procedure: To a solution of sodium ethoxide in ethanol, add diethyl malonate. After stirring, add the di-electrophile dropwise and heat the reaction to reflux. Monitor by TLC or GC-MS until starting material is consumed.
-
-
Conversion to Diamine:
-
Rationale: The diester from the previous step is typically converted to a di-acid via saponification, then to a diamine via a Curtius or Hofmann rearrangement.
-
Procedure (Curtius Rearrangement): Convert the di-acid to the corresponding di-acyl chloride using thionyl chloride. React the di-acyl chloride with sodium azide to form the di-acyl azide. Carefully heat the azide in an inert solvent (e.g., toluene) to induce rearrangement to the di-isocyanate, which is then hydrolyzed with aqueous acid to yield the diamine.
-
-
Purification and Isolation of the Dihydrochloride Salt:
-
Rationale: Formation of the dihydrochloride salt is both a purification step and the means of creating a stable, easy-to-handle final product.
-
Procedure: After acidic hydrolysis, concentrate the aqueous solution under reduced pressure. The resulting crude solid is the dihydrochloride salt. Recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol/ether) is performed to achieve high purity.
-
-
Self-Validating Quality Control:
-
Confirmation: The identity and purity of the final product must be confirmed.
-
Analysis:
-
Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Use HPLC to assess purity (>97% is typical for research applications).[4]
-
Confirm the exact mass via HRMS.
-
Melting point analysis can be used as a further indicator of purity.
-
-
Applications in Research and Drug Development
Cyclobutane-1,3-diamine dihydrochloride is a highly valued building block, particularly in the synthesis of kinase inhibitors and other targeted therapeutics.[1] The rigid scaffold allows chemists to project the amine functionalities into specific regions of a kinase hinge-binding domain or other protein pockets.
Notable examples include:
-
Kinase Inhibitors: The diamine can be functionalized to create potent and selective inhibitors of various kinases, which are implicated in cancers and inflammatory diseases.[1]
-
Histamine H₃ Receptor Antagonists: 1,3-disubstituted cyclobutanes have been successfully incorporated into drug candidates targeting GPCRs like the histamine H₃ receptor.[3]
-
Constrained Peptide Mimetics: The diamine can serve as a scaffold to mimic peptide turns or loops, a strategy used to develop protease inhibitors or other agents that modulate protein-protein interactions.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is paramount. Cyclobutane-1,3-diamine dihydrochloride and related compounds require careful management.
-
Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[1] The trans-isomer is associated with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the solid or its solutions.[9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14] Avoid contact with skin and eyes.[9] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][15] The dihydrochloride salt is generally stable under normal storage conditions.
Conclusion
Cyclobutane-1,3-diamine dihydrochloride is more than just a simple chemical reagent; it is a strategic tool for the modern medicinal chemist. Its unique combination of a rigid, three-dimensional scaffold and two versatile primary amine functional groups provides a robust platform for constructing complex and biologically active molecules. By understanding its physical properties, stereochemistry, reactivity, and proper handling, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
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